(1R,3R)-5-((E)-2-((1R,3aS,7aR)-1-((2R,5S,E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)cyclohexane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Paricalcitol is a synthetic vitamin D analog used primarily for the prevention and treatment of secondary hyperparathyroidism, a condition characterized by excessive secretion of parathyroid hormone, often associated with chronic kidney disease . It is marketed under the trade name Zemplar and was patented in 1989 and approved for medical use in 1998 .
準備方法
Synthetic Routes and Reaction Conditions: Paricalcitol synthesis involves several key steps, including regioselective ozonization cleavage of the side-chain and methylene at C-19, free-radical reduction removal of the hydroxyl group formed at C-19, and side-chain assembly using a Wittig reaction . Another method involves a seven-step chemical transformation and one-step microbial transformation using vitamin D2 as a starting material .
Industrial Production Methods: The industrial production of paricalcitol typically follows the synthetic routes mentioned above, with modifications to optimize yield and efficiency. Large-scale synthesis often involves the use of Julia olefination and the Wittig reaction for side-chain assembly .
化学反応の分析
Types of Reactions: Paricalcitol undergoes various chemical reactions, including:
Reduction: Removal of hydroxyl groups formed during synthesis.
Substitution: Introduction of side chains through reactions like the Wittig reaction.
Common Reagents and Conditions:
Ozonization: Used for regioselective cleavage.
Methanesulfonyl chloride and triethylamine: Used for mesylation.
Lithium aluminum hydride: Used for reduction.
Pseudonocardia autotrophica: Used for microbial transformation
Major Products Formed: The primary product formed from these reactions is paricalcitol itself, with specific modifications to the side chain and hydroxyl groups .
科学的研究の応用
Paricalcitol has a wide range of scientific research applications, including:
作用機序
Paricalcitol exerts its effects by binding to the vitamin D receptor, which results in the selective activation of vitamin D responsive pathways . This binding reduces parathyroid hormone levels and helps regulate calcium and phosphorus levels in the body . The molecular targets include the vitamin D receptor and pathways involved in calcium and phosphorus homeostasis .
類似化合物との比較
Calcitriol: Another vitamin D analog used for similar indications.
Cinacalcet: Used in combination with calcitriol for treating secondary hyperparathyroidism.
Comparison: Paricalcitol is unique in its ability to selectively activate vitamin D responsive pathways with fewer side effects compared to non-selective vitamin D derivatives . It is also less likely to cause hypercalcemia and hyperphosphatemia compared to calcitriol .
特性
分子式 |
C27H44O3 |
---|---|
分子量 |
416.6 g/mol |
IUPAC名 |
(1R,3R)-5-[2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-18(8-9-19(2)26(3,4)30)24-12-13-25-21(7-6-14-27(24,25)5)11-10-20-15-22(28)17-23(29)16-20/h8-11,18-19,22-25,28-30H,6-7,12-17H2,1-5H3/b9-8+,21-11?/t18-,19+,22-,23-,24-,25+,27-/m1/s1 |
InChIキー |
BPKAHTKRCLCHEA-ZBTVBRCYSA-N |
異性体SMILES |
C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CCCC2=CC=C3C[C@H](C[C@@H](C3)O)O)C |
正規SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。